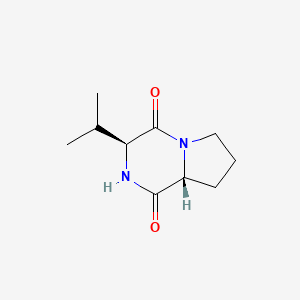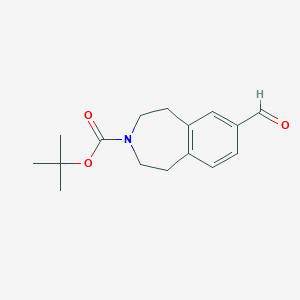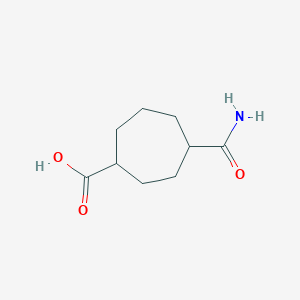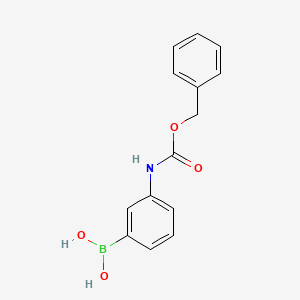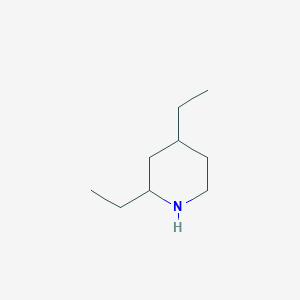![molecular formula C12H14BrN3O2 B15302208 tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acetate and 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Aplicaciones Científicas De Investigación
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can be compared with other pyrrolopyrazine derivatives such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Known for its kinase inhibitory activity.
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Used in similar synthetic applications.
tert-Butyl bromoacetate: A related compound used as a building block in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrN3O2 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-bromopyrrolo[2,3-b]pyrazin-5-yl)acetate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-10(17)7-16-5-4-8-11(16)14-6-9(13)15-8/h4-6H,7H2,1-3H3 |
Clave InChI |
XOOQWHLUYBYMGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=CC2=NC(=CN=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
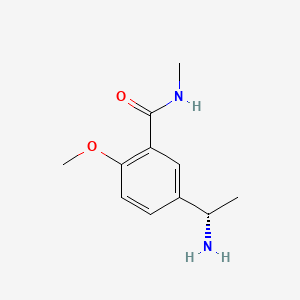
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
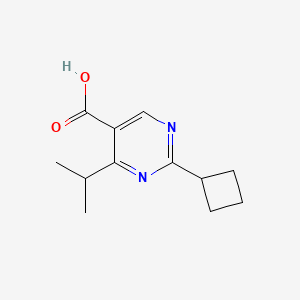
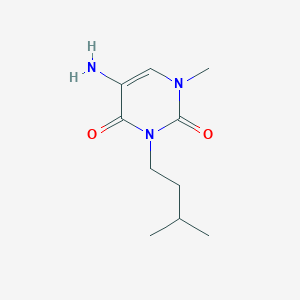

![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
